2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-20(2)33(23-9-5-4-6-10-23)28(35)19-32-26-12-8-7-11-25(26)30-29(32)21-17-27(34)31(18-21)22-13-15-24(36-3)16-14-22/h4-16,20-21H,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWNVOPURWBFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity . The methoxyphenyl and pyrrolidinone groups may enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound 12 ():
- Structure : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide
- Key differences :
- Substituent : 3-Methylphenyl (vs. 4-methoxyphenyl in the target compound).
- Side chain : Acetohydrazide (vs. N-phenyl-N-isopropylacetamide).
- Properties :
Compound from :
- Structure : 2-{2-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide
- Key differences :
- Substituent : 4-Ethoxyphenyl (vs. 4-methoxyphenyl).
- Impact: Increased lipophilicity (logP likely >5.0 due to ethoxy group). Potential enhanced membrane permeability but reduced aqueous solubility compared to the methoxy analog .
Core Structure Modifications
Compound from :
- Structure: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key differences: Core: Pyrazole (vs. benzimidazole). Substituents: Chlorine and cyano groups (vs. methoxyphenyl and pyrrolidinone).
- Application : Related to insecticidal activity (e.g., Fipronil derivatives), suggesting divergent biological targets compared to the benzimidazole-based target compound .
Compound from :
- Structure : 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
- Key differences :
- Core : Indole (vs. benzimidazole).
- Target : Sterol 14α-demethylase (CYP51) in parasites.
- Implications: Structural divergence highlights the role of core heterocycles in target specificity (e.g., indole vs. benzimidazole for antiparasitic vs.
Key Observations:
- Lipophilicity : The target compound’s logP (4.58) balances solubility and permeability, whereas ethoxy substitution increases hydrophobicity.
- Synthetic Efficiency : Compound 14 (67% yield) suggests optimized routes for benzimidazole derivatives, which may inform the target compound’s synthesis .
- Thermal Stability : Higher decomposition temperatures (e.g., 204°C for Compound 14) may correlate with crystalline stability, relevant for formulation .
Biological Activity
The compound 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
This compound features a benzodiazole core linked to a pyrrolidinone structure and a methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Benzodiazole Core : This is achieved by condensing o-phenylenediamine with appropriate carboxylic acids.
- Pyrrolidinone Ring Introduction : The intermediate is reacted with a 4-methoxyphenyl-substituted pyrrolidinone.
- Acylation : The final product is obtained through acylation with N,N-bis(2-methylpropyl)acetamide under basic conditions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to this structure demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have reported strong inhibitory effects on these enzymes, suggesting possible applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Antiviral Activity
Recent studies have explored the compound's efficacy against viral pathogens. In particular, some derivatives have been evaluated for their ability to inhibit viral entry mechanisms, particularly in the context of Ebola virus infections . The mechanism appears to involve blocking specific protein interactions essential for viral entry into host cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The benzodiazole moiety likely facilitates binding to enzyme active sites, altering their function.
- Receptor Modulation : The methoxyphenyl group enhances binding affinity to receptors involved in neurotransmission and other physiological processes.
Case Studies
Several studies have reported on the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated strong antibacterial activity against S. typhi with an MIC of 12 µg/mL. |
| Study 2 | Reported significant AChE inhibition with an IC50 value of 0.5 µM, indicating potential for Alzheimer's treatment. |
| Study 3 | Evaluated antiviral properties against Ebola, showing EC50 values comparable to established antiviral agents. |
Q & A
Basic Research Questions
Q. What synthetic pathways are optimal for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
- The compound is synthesized via multi-step coupling reactions involving pyrrolidinone, benzodiazole, and substituted acetamide precursors. Key steps include:
- Cyclocondensation of 4-methoxyphenylamine with γ-ketoesters to form the pyrrolidin-5-one core .
- Buchwald-Hartwig coupling for benzodiazole ring formation, using Pd catalysts and ligands like XPhos .
- Final N-alkylation with 2-bromo-N-phenyl-N-(propan-2-yl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization parameters :
- Temperature (60–100°C for cyclocondensation), solvent polarity (DMF for coupling), and catalyst loading (1–5 mol% Pd) .
- Purity is assessed via TLC and HPLC, with yields typically 50–70% after column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- 1H/13C NMR : Confirms substituent integration and coupling patterns (e.g., benzodiazole protons at δ 7.8–8.2 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₂₉H₂₈N₄O₃: 505.2125) .
- HPLC-PDA : Ensures >95% purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or GPCRs. The pyrrolidinone and benzodiazole moieties show high affinity for hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- Quantum mechanical calculations : Predict reactivity of the acetamide group using DFT (B3LYP/6-31G*) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability tests : Use hepatic microsomes to identify if discrepancies arise from rapid degradation .
- Off-target profiling : Screen against panels like Eurofins’ Safety44 to rule out non-specific binding .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and pharmacodynamic profiles?
- In vitro :
- Caco-2 cells for permeability (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ >10 μM for low drug-drug interaction risk) .
- In vivo :
- Rodent models for bioavailability studies (e.g., 40–60% F in Sprague-Dawley rats) .
- Xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition .
Critical Considerations for Researchers
- Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H) is required to resolve enantiomers at the pyrrolidinone center .
- Scale-up challenges : Switch from DMF to EtOAc/water biphasic systems for greener extraction .
- Data reproducibility : Validate NMR spectra against reference compounds (e.g., N-phenylacetamide derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
